molecular formula C8H12O2 B13152181 4-Methylhept-2-ynoic acid

4-Methylhept-2-ynoic acid

Cat. No.: B13152181
M. Wt: 140.18 g/mol
InChI Key: WBVNDOOQDHCHOG-UHFFFAOYSA-N
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Description

4-Methylhept-2-ynoic acid is an organic compound characterized by the presence of a carboxylic acid group and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylhept-2-ynoic acid typically involves the alkylation of a suitable alkyne precursor followed by oxidation to introduce the carboxylic acid functionality. One common method involves the use of 4-methyl-2-pentyne as a starting material, which undergoes a series of reactions including hydroboration-oxidation to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often utilize catalytic systems and controlled reaction conditions to ensure efficient conversion of starting materials to the target compound.

Chemical Reactions Analysis

Types of Reactions

4-Methylhept-2-ynoic acid can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.

    Substitution: Acid chlorides or anhydrides are used in the presence of a base to facilitate esterification or amidation.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of esters, amides, or other derivatives.

Scientific Research Applications

4-Methylhept-2-ynoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylhept-2-ynoic acid involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylhex-2-ynoic acid: Similar structure but with a different carbon chain length.

    4-Methylpent-2-ynoic acid: Another similar compound with a shorter carbon chain.

    4-Methylbut-2-ynoic acid: A compound with an even shorter carbon chain.

Uniqueness

4-Methylhept-2-ynoic acid is unique due to its specific carbon chain length and the presence of both an alkyne and a carboxylic acid group

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

4-methylhept-2-ynoic acid

InChI

InChI=1S/C8H12O2/c1-3-4-7(2)5-6-8(9)10/h7H,3-4H2,1-2H3,(H,9,10)

InChI Key

WBVNDOOQDHCHOG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C#CC(=O)O

Origin of Product

United States

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